N-Butyl-N-ethenylformamide
Description
N-Butyl-N-ethenylformamide (C₇H₁₃NO) is a formamide derivative featuring a butyl group and an ethenyl (vinyl) group attached to the nitrogen atom of the formamide backbone. This compound is structurally distinct due to the presence of the reactive ethenyl moiety, which may confer unique chemical reactivity, such as participation in polymerization or addition reactions.
Properties
CAS No. |
192058-10-9 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
N-butyl-N-ethenylformamide |
InChI |
InChI=1S/C7H13NO/c1-3-5-6-8(4-2)7-9/h4,7H,2-3,5-6H2,1H3 |
InChI Key |
VKMXLLWYOWZPFP-UHFFFAOYSA-N |
SMILES |
CCCCN(C=C)C=O |
Canonical SMILES |
CCCCN(C=C)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Butyl-N-ethenylformamide with structurally related formamides, focusing on molecular properties, safety, and substituent effects inferred from available data.
Table 1: Structural and Molecular Comparison
Key Observations:
Safety and Handling: N-Butyl-N-methylformamide requires stringent safety measures, including oxygen administration and avoidance of mouth-to-mouth resuscitation upon inhalation . No analogous safety data exist for this compound, but its ethenyl group may pose additional risks (e.g., flammability or skin sensitization).
Physicochemical Properties :
- The larger molecular weight of this compound (127.19 g/mol vs. 115.17 g/mol for N-Butyl-N-methylformamide) suggests higher boiling and melting points, though experimental confirmation is absent.
- The Topological Polar Surface Area (TPSA) of N-Butyl-N-methylformamide is 20.3 Ų , indicative of moderate polarity. This compound’s TPSA is expected to be similar due to the shared formamide core.
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